molecular formula C20H19BrN4O2 B2673122 3-bromo-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 2380183-61-7

3-bromo-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine

Cat. No.: B2673122
CAS No.: 2380183-61-7
M. Wt: 427.302
InChI Key: KFQUXTBWRGGOIM-UHFFFAOYSA-N
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Description

3-bromo-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom and a pyrrolidine ring linked to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-hydroxypyridine to obtain 3-bromo-4-hydroxypyridine. This intermediate is then reacted with 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidine under suitable conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the compound’s oxidation state and reactivity .

Scientific Research Applications

3-bromo-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine is unique due to its combination of a brominated pyridine ring, a pyrazole moiety, and a pyrrolidine ring.

Properties

IUPAC Name

[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O2/c1-14-17(11-23-25(14)15-5-3-2-4-6-15)20(26)24-10-8-16(13-24)27-19-7-9-22-12-18(19)21/h2-7,9,11-12,16H,8,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQUXTBWRGGOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=C(C=NC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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